Cas no 56613-80-0 ((2R)-2-amino-2-phenylethanol)
(2R)-2-amino-2-phenylethanol Chemical and Physical Properties
Names and Identifiers
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- (R)-(-)-2-Phenylglycinol
- (R)-(-)-2-Amino-2-phenylethanol~H-D-Phg-ol
- D-minus-A-phenylglycinol
- (R)-(-)-2-Amino-2-phenylethanol
- D-2-Phenylglycinol
- 2-(R)-Phenylglycinol
- D-Phenylglycinol
- (R)-2-Amino-2-phenylethanol
- D-Plenylglycinol
- H-D-Phg-OL
- (R)-b-Aminophenethyl alcohol
- (R)-2-Phenylglycinol
- (2R)-2-Amino-2-Phenylethan-1-Ol
- (2R)-2-amino-2-phenylethanol
- (2R)-2-amino-2-phenyl-ethanol
- IJXJGQCXFSSHNL-QMMMGPOBSA-N
- (R)-2-amino-2-phenylethan-1-ol
- (2R)-2-amino-2-phenyl-1-ethanol
- (R)-beta-Aminophenethyl alcohol
- D-(-)-alpha-Phenylglycinol
- r-phenylglycinol
- Benzeneethanol,
- (R)-(−)-2-Phenylglycinol
- Phenylglycinol, D-
- 56613-80-0
- (R)-alpha-phenylglycinol
- SCHEMBL176645
- (r)-2-amino-2-phenyl ethanol
- CHEBI:180555
- BDBM50367059
- DTXSID10205180
- ZKT57P3QLR
- 2-Amino-2-phenylethanol #
- (R)-(-)-2-phenyl-glycinol
- HMS3650C17
- AC-6755
- F1905-8528
- STR05855
- r-(-)-2-phenylglycinol
- HY-W002038
- (-)-D-alpha-Phenylglycinol
- PS-6112
- AKOS005256827
- SR-01000946769
- Q-102729
- RKL10104
- EN300-98522
- MFCD00008062
- OSM-S-341
- AC-5647
- (-)-(2R)-2-Amino-2-phenylethanol
- D-(-)-2-Amino-2-phenylethanol
- NS00033551
- (R)-2-hydroxy-1-phenyl ethylamine
- SR-01000946769-1
- (r)-(-)-phenylglycinol
- CS-W002038
- (r)-phenylglycinol
- (R)-2-amino-2-phenyl-ethanol
- (2R)-(-)-2-amino-2-phenylethanol
- Z1201618614
- [(R)-2-Hydroxy-1-phenylethyl]amine
- Benzeneethanol, .beta.-amino-, (R)-
- BP-12948
- CHEMBL1907936
- (R)-(-)-2-Phenylglycinol, 98%
- (-)-phenylglycinol
-
- MDL: MFCD00008062
- Inchi: 1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
- InChI Key: IJXJGQCXFSSHNL-QMMMGPOBSA-N
- SMILES: OC[C@@H](C1C=CC=CC=1)N
- BRN: 2935848
Computed Properties
- Exact Mass: 137.08400
- Monoisotopic Mass: 137.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.0630 (rough estimate)
- Melting Point: 75.0 to 80.0 deg-C
- Boiling Point: 252.03°C (rough estimate)
- Flash Point: 125.3℃
- Refractive Index: -29.5 ° (C=1, EtOH)
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 46.25000
- LogP: 1.37900
- Solubility: Soluble in most organic solvents
- Sensitiveness: Air Sensitive
- Specific Rotation: -25.5 º (c=6,MeOH)
- Optical Activity: [α]24/D −31.7°, c = 0.76 in 1 M HCl
(2R)-2-amino-2-phenylethanol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P261,P305
P351
P338,P302
P352,P321,P405,P501A - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 34-36/37/38-23/24/25
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:2-10
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:0-10°C
- Risk Phrases:R34
(2R)-2-amino-2-phenylethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
(2R)-2-amino-2-phenylethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh002572-25g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | 95+% | 25g |
¥212.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh002572-100g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | 95+% | 100g |
¥565.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh002572-500g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | 95+% | 500g |
¥1807.0 | 2024-07-19 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lyhh002572-1000g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | 95+% | 1000g |
¥3000.0 | 2024-07-19 | |
| AstaTech | 29543-5/G |
(R)-2-PHENYLGLYCINOL |
56613-80-0 | 95% | 5/G |
$19 | 2022-06-02 | |
| AstaTech | 29543-25/G |
(R)-2-PHENYLGLYCINOL |
56613-80-0 | 95% | 25/G |
$28 | 2022-06-02 | |
| AstaTech | 29543-100/G |
(R)-2-PHENYLGLYCINOL |
56613-80-0 | 95% | 100g |
$29 | 2023-09-18 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP4522-1g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | ≥99% | 1g |
¥120元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BP4522-5g |
(2R)-2-amino-2-phenylethanol |
56613-80-0 | ≥99% | 5g |
¥500元 | 2023-09-15 | |
| Fluorochem | 040100-5g |
R)-2-Phenylglycinol |
56613-80-0 | 97% | 5g |
£20.00 | 2022-03-01 |
(2R)-2-amino-2-phenylethanol Suppliers
(2R)-2-amino-2-phenylethanol Related Literature
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Farukh Arjmand,Fatima Sayeed,Shazia Parveen,Sartaj Tabassum,Aarti S. Juvekar,Surekha M. Zingde Dalton Trans. 2013 42 3390
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Chao Yao,Piao Wu,Yue Huang,Yaoqi Chen,Lin Li,Yue-Ming Li Org. Biomol. Chem. 2020 18 9712
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Sabiha Parveen,Sartaj Tabassum,Farukh Arjmand RSC Adv. 2017 7 6587
-
Renzo Ruzziconi,Gianfranco Bellachioma,Gianluca Ciancaleoni,Susan Lepri,Stefano Superchi,Riccardo Zanasi,Guglielmo Monaco Dalton Trans. 2014 43 1636
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Suzanne E. Howson,Guy J. Clarkson,Alan D. Faulkner,Rebecca A. Kaner,Michael J. Whitmore,Peter Scott Dalton Trans. 2013 42 14967
Additional information on (2R)-2-amino-2-phenylethanol
Introduction to (2R)-2-amino-2-phenylethanol (CAS No. 56613-80-0)
(2R-2-amino-2-phenylethanol) is a significant compound in the field of chemo-bio pharmaceuticals, with a CAS number of 56613-80-0. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development and biochemical research. The stereochemistry of this molecule, specifically the (2R) configuration, plays a crucial role in its biological activity and interactions with biological targets.
The synthesis and characterization of (2R-2-amino-2-phenylethanol) have been extensively studied in recent years, particularly in the context of developing novel therapeutic agents. The presence of both an amino group and a phenyl ring makes this compound a versatile intermediate in organic synthesis, enabling the creation of more complex molecules with tailored biological properties. Researchers have explored various synthetic pathways to achieve high enantiomeric purity, which is essential for pharmaceutical applications.
In the realm of drug discovery, (2R-2-amino-2-phenylethanol) has been investigated for its potential role in modulating enzyme activity and receptor binding. Studies have shown that the (R)-enantiomer exhibits distinct pharmacological effects compared to its (S)-counterpart, highlighting the importance of stereochemistry in drug design. This compound has been particularly studied for its interactions with enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders.
Recent advancements in computational chemistry have allowed for more accurate predictions of the biological behavior of (2R-2-amino-2-phenylethanol). Molecular docking studies have identified potential binding sites on target proteins, providing insights into how this compound may interact with biological systems. These computational approaches have complemented experimental efforts, leading to a more comprehensive understanding of its pharmacological profile.
The structural features of (2R-2-amino-2-phenylethanol) also make it a valuable tool in biochemical research. Its ability to serve as a building block for more complex molecules has been exploited in the synthesis of peptidomimetics and other bioactive compounds. Additionally, the compound's stability under various conditions makes it suitable for use in multi-step synthetic routes, enhancing its utility in laboratory settings.
In conclusion, (2R-2-amino-2-phenylethanol) (CAS No. 56613-80-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural properties, coupled with recent advancements in synthetic and computational chemistry, position it as a promising candidate for further exploration. As research continues to uncover new applications for this compound, its importance in the field of chemo-bio pharmaceuticals is likely to grow.
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